REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.[OH:10][CH2:11][CH2:12][NH:13][NH2:14]>C(O)C>[NH2:9][C:8]1[N:13]([CH2:12][CH2:11][OH:10])[N:14]=[CH:4][C:5]=1[C:6]#[N:7]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C#N)C#N
|
Name
|
|
Quantity
|
13.4 mL
|
Type
|
reactant
|
Smiles
|
OCCNN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 45°-50°
|
Type
|
CUSTOM
|
Details
|
completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
subsequent cooling of the mixture
|
Type
|
CUSTOM
|
Details
|
the crystalline product was removed by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CCO)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |